![molecular formula C19H24N8O2 B6534324 N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058247-84-9](/img/structure/B6534324.png)
N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are known to be novel CDK2 inhibitors . They are designed and synthesized as part of anticancer drug discovery research .
Synthesis Analysis
These compounds are generally synthesized through a series of reactions involving hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The exact synthesis process can vary depending on the specific compound and the desired properties.Molecular Structure Analysis
The molecular structure of these compounds is typically determined using 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions . The exact reactions can vary depending on the specific compound and the desired properties.Aplicaciones Científicas De Investigación
Antiproliferative Agents
A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety, which includes the compound , were designed, synthesized and evaluated for their antiproliferative activity against several cancer cell lines of different origins . Most of the synthesized compounds demonstrated moderate to good activity against the cancer cell lines selected .
Inhibitors of Chikungunya Virus Replication
The compound is part of a new family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones that inhibit Chikungunya virus replication in the low micromolar range with no toxicity to the host (Vero) cells . The most potent compound in this series has an EC50 value below 1 μM with no cytotoxicity detected up to 668 μM, therefore affording a selectivity index greater than 600 .
Anti-neuroinflammatory/Neuroprotective Agents
The compound was designed using a pharmacophore-merging strategy by combining the potential anti-neuroinflammatory/neuroprotective phenyl-pyrimidine carboxylate fragment with differently substituted triazoles via a piperazine linker .
Phosphatidylinositol 3-Kinase Inhibitors
Fused thiazoles, including thiazolo[4,5-d]pyrimidin-7(6H)-ones, were investigated as phosphatidylinositol 3-kinase inhibitors .
Ubiquitin Specific Protease 7 Inhibitors
Thiazolo[4,5-d]pyrimidin-7(6H)-ones were also studied as ubiquitin specific protease 7 inhibitors .
Stearoyl-CoA Desaturase Inhibitors
These compounds were explored as stearoyl-CoA desaturase inhibitors .
7. Growth Hormone Secretagogue Receptor Type 1a Antagonists They were also investigated as the growth hormone secretagogue receptor type 1a antagonists .
8. Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Lastly, they were used as positive allosteric modulators of α7 nicotinic acetylcholine receptors .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle and prevent the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents CDK2 from phosphorylating other proteins that are necessary for cell cycle progression . As a result, the cell cycle is halted, preventing the replication of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption affects downstream processes such as DNA replication and cell division . The compound’s action on this pathway can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit the growth of these cell lines, with IC50 values ranging from 45-97 nM for MCF-7 and 6-99 nM for HCT-116 . This suggests that the compound is effective at low concentrations .
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O2/c1-3-27-18-16(23-24-27)17(20-13-21-18)25-9-11-26(12-10-25)19(28)22-14-7-5-6-8-15(14)29-4-2/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVQAYJKGBOLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OCC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.